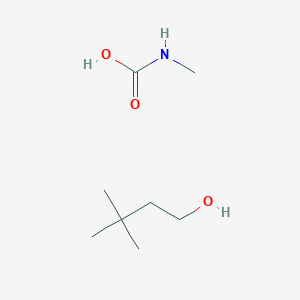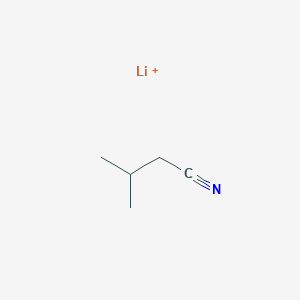![molecular formula C29H42O5Si3 B14494430 1,5-Dimethyl-1,3,5-triphenyl-1,3,5-tris[(propan-2-yl)oxy]trisiloxane CAS No. 65591-28-8](/img/structure/B14494430.png)
1,5-Dimethyl-1,3,5-triphenyl-1,3,5-tris[(propan-2-yl)oxy]trisiloxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Dimethyl-1,3,5-triphenyl-1,3,5-tris[(propan-2-yl)oxy]trisiloxane is an organosilicon compound that belongs to the class of trisiloxanes. These compounds are characterized by a silicon-oxygen backbone with various organic substituents attached to the silicon atoms. This particular compound is notable for its three phenyl groups and three isopropoxy groups attached to the silicon atoms, making it a unique and versatile molecule in various chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dimethyl-1,3,5-triphenyl-1,3,5-tris[(propan-2-yl)oxy]trisiloxane typically involves the reaction of phenyltrichlorosilane with isopropanol in the presence of a base such as pyridine. The reaction proceeds through the formation of intermediate siloxanes, which are then further reacted to form the final trisiloxane product. The reaction conditions generally include:
Temperature: Room temperature to 60°C
Solvent: Anhydrous toluene or dichloromethane
Catalyst: Pyridine or triethylamine
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
Analyse Des Réactions Chimiques
Types of Reactions
1,5-Dimethyl-1,3,5-triphenyl-1,3,5-tris[(propan-2-yl)oxy]trisiloxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid to form silanol derivatives.
Reduction: Reduction reactions can be carried out using lithium aluminum hydride to produce silane derivatives.
Substitution: The phenyl and isopropoxy groups can be substituted with other organic groups using Grignard reagents or organolithium compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Grignard reagents, organolithium compounds
Major Products Formed
Oxidation: Silanol derivatives
Reduction: Silane derivatives
Substitution: Various substituted trisiloxanes
Applications De Recherche Scientifique
1,5-Dimethyl-1,3,5-triphenyl-1,3,5-tris[(propan-2-yl)oxy]trisiloxane has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: Employed in the development of silicon-based biomaterials and as a component in drug delivery systems.
Medicine: Investigated for its potential use in medical devices and implants due to its biocompatibility and stability.
Industry: Utilized in the production of high-performance coatings, adhesives, and sealants due to its hydrophobic properties and thermal stability.
Mécanisme D'action
The mechanism of action of 1,5-Dimethyl-1,3,5-triphenyl-1,3,5-tris[(propan-2-yl)oxy]trisiloxane involves its interaction with various molecular targets and pathways. The compound’s silicon-oxygen backbone allows it to form stable bonds with other molecules, making it an effective cross-linking agent in polymerization reactions. Additionally, the phenyl and isopropoxy groups provide hydrophobic and steric properties that influence its reactivity and interactions with other compounds.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,3,5-Trimethyl-1,3,5-triphenylcyclotrisiloxane
- 1,1,1,5,5,5-Hexamethyl-3,3-bis[(trimethylsilyl)oxy]trisiloxane
- 1,1’:3’,1’‘-Terphenyl, 5’-phenyl-
Uniqueness
1,5-Dimethyl-1,3,5-triphenyl-1,3,5-tris[(propan-2-yl)oxy]trisiloxane is unique due to its specific combination of phenyl and isopropoxy groups, which provide a balance of hydrophobicity and reactivity. This makes it particularly useful in applications requiring both stability and versatility, such as in high-performance materials and biomedical devices.
Propriétés
Numéro CAS |
65591-28-8 |
|---|---|
Formule moléculaire |
C29H42O5Si3 |
Poids moléculaire |
554.9 g/mol |
Nom IUPAC |
bis[(methyl-phenyl-propan-2-yloxysilyl)oxy]-phenyl-propan-2-yloxysilane |
InChI |
InChI=1S/C29H42O5Si3/c1-24(2)30-35(7,27-18-12-9-13-19-27)33-37(32-26(5)6,29-22-16-11-17-23-29)34-36(8,31-25(3)4)28-20-14-10-15-21-28/h9-26H,1-8H3 |
Clé InChI |
CUYVFWUNCMOPKG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)O[Si](C)(C1=CC=CC=C1)O[Si](C2=CC=CC=C2)(OC(C)C)O[Si](C)(C3=CC=CC=C3)OC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


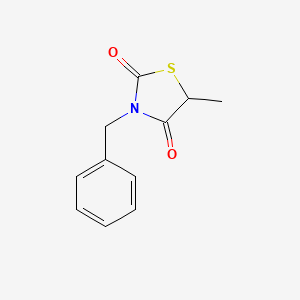
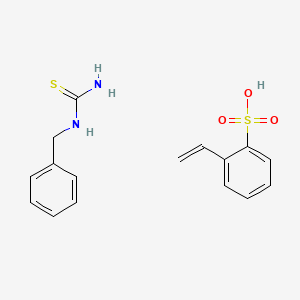

![S-[(4-Chloro-2-hydroxyphenyl)methyl] ethylcarbamothioate](/img/structure/B14494367.png)
![{[Methyl(diphenyl)silyl]ethynyl}bis(2-methylphenyl)arsane](/img/structure/B14494368.png)
![2-Methoxy-4-[4-(trifluoromethyl)phenoxy]phenol](/img/structure/B14494373.png)

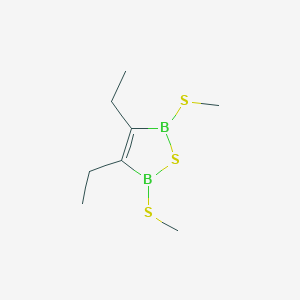
![7-Methoxy-2,2,8-trimethyl-6-oxabicyclo[3.2.1]octane](/img/structure/B14494404.png)
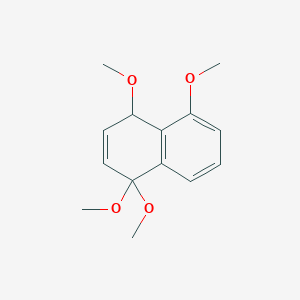
![2-Amino-5-chloro-N-[2-(4-methylphenyl)ethyl]benzamide](/img/structure/B14494423.png)
